molecular formula C18H19ClN2O2 B12224429 (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride

(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride

Cat. No.: B12224429
M. Wt: 330.8 g/mol
InChI Key: YVMCRZGSVGXIBY-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is a complex organic compound with a unique structure that combines a quinoline derivative with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-methylquinoline with 2-methoxyaniline under specific conditions to form the desired amine. This reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is unique due to its combination of a quinoline derivative with a methoxyphenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

6-methoxy-N-(2-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C18H18N2O2.ClH/c1-12-10-17(20-16-6-4-5-7-18(16)22-3)14-11-13(21-2)8-9-15(14)19-12;/h4-11H,1-3H3,(H,19,20);1H

InChI Key

YVMCRZGSVGXIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3OC.Cl

Origin of Product

United States

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